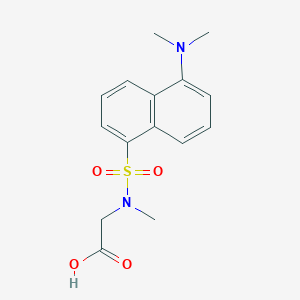
Dansylsarcosine
Overview
Description
Dansylsarcosine is a chemical compound with the molecular formula C15H18N2O4S . It is also known by several other names such as N-Dns-Sar-OH, ansylsarcosine, N-[5-(Dimethylamino)-1-naphtylsulfonyl]-N-methylglycine, and others .
Molecular Structure Analysis
Dansylsarcosine has a molecular weight of 322.379 Da . It is known to bind to Sudlow’s site 1, which is minimally affected by post-translational modifications .
Chemical Reactions Analysis
While specific chemical reactions involving Dansylsarcosine are not detailed in the search results, it’s important to note that machine learning algorithms have been successful in predicting chemical reaction pathways .
Physical And Chemical Properties Analysis
Dansylsarcosine has a density of 1.4±0.1 g/cm³, a boiling point of 520.5±60.0 °C at 760 mmHg, and a flash point of 268.6±32.9 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .
Scientific Research Applications
Neuroscience Research
Dansylsarcosine has been identified in molluscs, where it was found to be largely localized to the nervous system . Examination of individual snail neurons, regions of the octopus brain, and the squid giant synapse showed dramatic variations in sarcosine levels . This suggests that Dansylsarcosine could be used as a marker for studying the nervous system in these organisms.
Protein Binding Studies
Dansylsarcosine has been used in studies investigating the binding kinetics of human serum albumin (HSA) in preserved serum . The conversion of the low affinity into the high affinity Dansylsarcosine-HSA complex occurs with a half-life of approximately 3 milliseconds . This suggests that Dansylsarcosine could be used as a probe for studying protein binding kinetics.
Chemical Identification
Dansylsarcosine can be used as a chemical identifier due to its unique properties. The identification of an unknown dansyl derivative was made possible by recognizing it as Dansylsarcosine .
Pharmacological Research
The binding properties of Dansylsarcosine to proteins like HSA can be utilized in pharmacological research. For instance, the binding kinetics of Dansylsarcosine to HSA in serum samples can provide insights into the pharmacokinetics of drugs that bind to HSA .
Biochemical Research
Dansylsarcosine can be used in biochemical research to study the function and structure of proteins. Its ability to bind to proteins like HSA can provide information about the protein’s structure and its binding sites .
Molecular Biology
In the field of molecular biology, Dansylsarcosine can be used to study the function and structure of various biomolecules. Its unique properties make it a useful tool for researchers in this field .
Safety and Hazards
Future Directions
A recent study has used Dansylsarcosine in the development of the Serum Enhanced Binding (SEB) test to reveal post-transcriptional modifications (PTMs) of human serum albumin resulting from hepatocyte dysfunctions . This test has shown potential in early detection of liver injuries . Further investigations are warranted to explore the broader potential of Dansylsarcosine in hepatology .
Mechanism of Action
Dansylsarcosine is an organic compound that serves as a fluorescent probe, primarily used in biological analysis and fluorescence tracing . This article will delve into the mechanism of action of Dansylsarcosine, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Dansylsarcosine primarily targets serum proteins, specifically human serum albumin (HSA) and bovine serum albumin (BSA) . These proteins play a crucial role in the transportation, deposition, and metabolism of numerous types of exogenous and endogenous compounds .
Mode of Action
Dansylsarcosine interacts with its targets (HSA and BSA) through competitive binding . It has been shown that Dansylsarcosine and another compound, Tiagabine hydrochloride (TGB), competitively interact with HSA and BSA at the same binding sites .
Biochemical Pathways
Its binding to serum proteins like hsa and bsa can influence the transportation and metabolism of other compounds that also bind to these proteins .
Pharmacokinetics
Its binding to serum proteins can potentially affect the absorption, distribution, metabolism, and excretion of other compounds that bind to the same proteins .
Result of Action
The primary result of Dansylsarcosine’s action is its ability to bind to serum proteins and serve as a fluorescent probe. This property allows it to be used in biological analysis and fluorescence tracing, where it can help quantify protein content or changes in protein structure .
Action Environment
The action, efficacy, and stability of Dansylsarcosine can be influenced by various environmental factors. For instance, the binding of Dansylsarcosine to serum proteins can be affected by the ionic strength and pH conditions of the environment .
properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19/h4-9H,10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLJKBOXIVONAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911094 | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansylsarcosine | |
CAS RN |
1093-96-5 | |
| Record name | Dansylsarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Dansylsarcosine?
A1: Dansylsarcosine exhibits high affinity for Site II (also known as the benzodiazepine/indole binding site) on HSA. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does Dansylsarcosine binding affect HSA function?
A2: While Dansylsarcosine itself doesn't have a direct therapeutic effect, its binding to Site II can be competitively inhibited by drugs that share this binding site. This competition allows researchers to study drug-HSA interactions and their potential impact on drug pharmacokinetics. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Can Dansylsarcosine binding to HSA be modulated by physiological factors?
A3: Yes, factors like fatty acid concentration, pH, and glycation of HSA can significantly influence Dansylsarcosine binding kinetics and affinity. [, , , , , , , , , , , ]
Q4: What is the molecular formula and weight of Dansylsarcosine?
A4: The molecular formula is C15H18N2O4S, and the molecular weight is 322.39 g/mol.
Q5: Is Dansylsarcosine stable under standard laboratory conditions?
A5: While information on long-term storage stability is limited in the provided research, Dansylsarcosine is typically used in buffered solutions at physiological pH for immediate experimental purposes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q6: What analytical techniques are commonly used to study Dansylsarcosine-HSA interactions?
A6: Fluorescence spectroscopy, particularly fluorescence quenching and displacement studies, are widely employed. Ultrafiltration coupled with HPLC is used for determining binding constants and free drug fractions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q7: How is Dansylsarcosine used to study drug binding to HSA?
A7: Competitive displacement studies are performed. A decrease in Dansylsarcosine fluorescence upon the addition of a test drug indicates competition for Site II on HSA. The degree of displacement helps determine the binding affinity of the test drug for that site. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



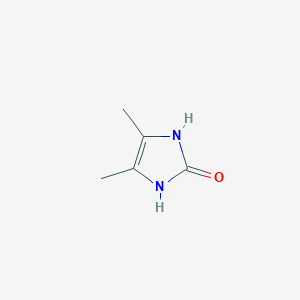
![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)
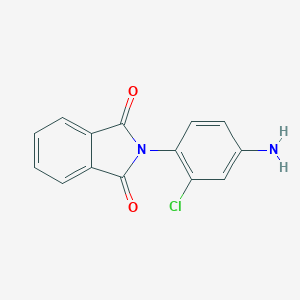




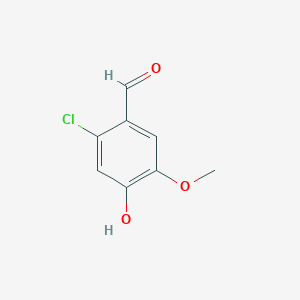

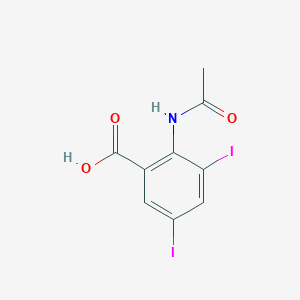


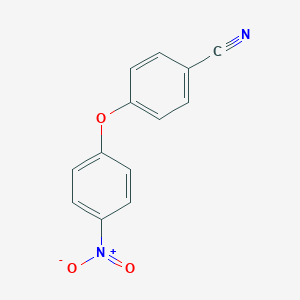
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)